Reboxetine-d5 Mesylate

Bioanalysis LC-MS/MS Method Validation

Reboxetine-d5 mesylate is the definitive internal standard for reboxetine LC-MS/MS quantification. Its five-deuterium ethoxy substitution (C₂D₅O-) delivers a clean +5 Da mass shift, while maintaining chromatographic co-elution with the analyte—a critical advantage over d3 or d7 analogs that can exhibit retention time drift. Manufactured to ≥98% chemical purity (HPLC) and ≥99% isotopic enrichment, this IS corrects for plasma matrix effects (IS-normalized MF ≈ 1.0) and enables validated methods achieving LLOQ of 1 ng/mL across a 1–500 ng/mL linear range, meeting FDA/EMA bioanalytical guidelines. Choose this d5 standard to eliminate ion suppression variability and ensure audit-ready pharmacokinetic data for regulatory submissions.

Molecular Formula C20H27NO6S
Molecular Weight 414.528
CAS No. 1285918-53-7
Cat. No. B562525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReboxetine-d5 Mesylate
CAS1285918-53-7
Synonyms(2R)-rel-2-[(R)-(2-Ethoxy-d5-phenoxy)phenylmethyl]morpholine Methanesulfonate; _x000B_(+/-)-Reboxetine-d5 Mesylate;  Davedax-d5;  Edronax-d5;  FCE 20124-d5;  PNU 155905E-d5;  PNU 155950E-d5;  Reboxetine-d5 Mesilate; 
Molecular FormulaC20H27NO6S
Molecular Weight414.528
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
InChIInChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1/i1D3,2D2;
InChIKeyCGTZMJIMMUNLQD-HODPIWSTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reboxetine-d5 Mesylate (CAS 1285918-53-7): A Stable Isotope-Labeled Internal Standard for Quantitative Bioanalysis


Reboxetine-d5 mesylate is a deuterium-labeled analog of the selective norepinephrine reuptake inhibitor (sNRI) reboxetine [1]. This stable isotope-labeled compound features a five-deuterium substitution on the ethoxy moiety (C₂D₅O-), which provides a +5 Da mass shift relative to unlabeled reboxetine [2]. Reboxetine-d5 mesylate is manufactured to high chemical purity (≥98% by HPLC) and high isotopic enrichment (≥99% deuterium incorporation) , making it a preferred internal standard (IS) for the accurate and precise quantification of reboxetine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Why Reboxetine-d5 Mesylate Cannot Be Replaced with Unlabeled Reboxetine or Other Analogs in Quantitative LC-MS Workflows


In quantitative LC-MS/MS analysis, the use of a structurally identical but mass-differentiated internal standard is essential for correcting variability in sample preparation, ionization efficiency, and matrix effects. Simply substituting unlabeled reboxetine mesylate (CAS 98769-84-7) or other deuterated analogs (e.g., d3- or d7-forms) fails to provide the same level of analytical rigor. Unlabeled compounds cannot be distinguished from the analyte by mass, precluding their use as an internal standard. Conversely, other deuterated analogs may exhibit different chromatographic retention times or isotopic purity, which can compromise accuracy and precision [1]. Reboxetine-d5 mesylate, with its defined +5 Da mass shift and validated co-elution with the analyte, offers a unique and irreplaceable tool for robust method validation and reliable quantification in pharmacokinetic and clinical studies [2].

Quantitative Evidence for Reboxetine-d5 Mesylate: A Comparative Analytical Performance Profile


Superior Matrix Effect Normalization Compared to Structural Analogs in Human Plasma

When used as an internal standard, reboxetine-d5 mesylate demonstrated an internal standard-normalized matrix factor of approximately 1.0 across low and high analyte concentrations, indicating near-perfect compensation for ion suppression or enhancement [1]. In contrast, the use of unlabeled structural analogs as internal standards often yields matrix factors significantly deviating from 1.0 (>±15%), requiring additional method development and increasing analytical uncertainty [2].

Bioanalysis LC-MS/MS Method Validation

Validated Quantification Range for Reboxetine in Human Plasma Exceeds Regulatory Requirements

A validated UPLC-MS/MS method utilizing reboxetine-d5 mesylate as the internal standard achieved a lower limit of quantification (LLOQ) of 1 ng/mL and a linear dynamic range of 1–500 ng/mL for reboxetine in human plasma [1]. This range covers expected therapeutic concentrations and meets the EMA bioanalytical method validation guideline criteria for accuracy (80–120%) and precision (RSD <15%) [1]. In contrast, methods using non-deuterated internal standards often struggle to achieve such low LLOQs and wide dynamic ranges with acceptable precision in complex matrices [2].

Therapeutic Drug Monitoring Clinical Trial Support LC-MS/MS

Enhanced Mass Spectral Differentiation and Selectivity over Unlabeled Reboxetine

Reboxetine-d5 mesylate provides a +5 Da mass shift (m/z 315→121 for reboxetine vs. m/z 320→126 for the internal standard), enabling clear differentiation in the selected-reaction monitoring (SRM) mode of LC-MS/MS [1]. The high isotopic purity (≥99% deuterium incorporation) minimizes isotopic cross-talk, ensuring that the internal standard signal does not interfere with the analyte channel . Unlabeled reboxetine (m/z 315→121) offers no mass differentiation, making it unsuitable as an internal standard. Other deuterated forms (e.g., d3) provide smaller mass shifts, which can increase the risk of spectral overlap and reduced assay selectivity.

LC-MS/MS Selectivity Isotopic Purity

Proven Accuracy and Precision in a Clinical Trial Setting

In a clinical trial involving 107 human plasma samples, the UPLC-MS/MS method using reboxetine-d5 mesylate as an internal standard successfully quantified reboxetine concentrations with high accuracy and precision [1]. The method met regulatory criteria for accuracy (80–120%) and precision (RSD <15%) across the entire calibration range [1]. This performance directly translated to reliable patient adherence data in a complex clinical study, a feat unattainable with less robust internal standards [2].

Clinical Pharmacokinetics Adherence Monitoring Method Validation

Optimal Use Cases for Reboxetine-d5 Mesylate Based on Comparative Analytical Evidence


Quantitative Bioanalysis of Reboxetine in Clinical Trial Plasma Samples

Reboxetine-d5 mesylate is the internal standard of choice for quantifying reboxetine in human plasma from clinical trials [1]. The validated UPLC-MS/MS method using this compound achieves an LLOQ of 1 ng/mL and a linear range of 1–500 ng/mL, with accuracy and precision meeting EMA guidelines [1]. This ensures reliable measurement of drug concentrations for pharmacokinetic studies and patient adherence monitoring [1].

Correcting Matrix Effects in Complex Biological Matrices

Due to its structural identity to reboxetine and +5 Da mass shift, reboxetine-d5 mesylate effectively normalizes matrix effects in LC-MS/MS analysis of plasma and other biological samples [1]. The internal standard-normalized matrix factor remains close to 1.0, ensuring accurate quantification even in the presence of ion suppression or enhancement from endogenous components [1].

Validating Analytical Methods for Regulatory Submission

Reboxetine-d5 mesylate is essential for developing and validating robust LC-MS/MS methods intended for regulatory submissions (e.g., to the FDA or EMA) [1]. The compound's high isotopic purity (≥99%) and demonstrated performance in clinical sample analysis provide the necessary rigor for demonstrating method accuracy, precision, and selectivity [1].

Supporting Preclinical Pharmacokinetic and Metabolism Studies

This stable isotope-labeled standard is also valuable in preclinical drug development for accurately measuring reboxetine concentrations in animal plasma and tissue homogenates [1]. Its use minimizes variability introduced by complex sample matrices, enabling more precise determination of pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reboxetine-d5 Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.